

A Technical Guide to the Physical and Chemical Properties of Nitrourea Crystals

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Compound of Interest

Compound Name: Nitrourea

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This guide provides a comprehensive overview of the core physical and chemical properties of **nitrourea** ($\text{CH}_3\text{N}_3\text{O}_3$), also known as N-nitrocarbamide. Primarily recognized as a powerful energetic material, **nitrourea** also serves as a reagent in organic synthesis. The following sections detail its properties, experimental protocols for its synthesis and analysis, and critical safety information relevant to a professional laboratory setting.

Physical and Crystallographic Properties

Nitrourea is a colorless to white crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3] Pure, recrystallized **nitrourea** appears as pearly leaflets or platelets.[4]

Key quantitative physical properties are summarized in the tables below.

Table 1: General Physical Properties of **Nitrourea**

Property	Value	Source(s)
Molecular Formula	CH ₃ N ₃ O ₃	[1]
Molar Mass	105.05 g/mol	[1][2]
Appearance	Colorless to white crystalline solid	[1][2]
Density	1.73 g/cm ³	[2][5]
Decomposition Point	155 - 158.8 °C	[2][4]
pKa (20 °C)	2.15	
Hygroscopicity	Hygroscopic	[3]

Table 2: Solubility of **Nitrourea**

Solvent	Solubility (g / 100 mL)	Source(s)
Methanol	43	[3]
Acetone	41	[3]
Water	20	[3]
Ethanol	17.2	[3]
Benzene	Slightly soluble / Sparingly soluble	[5]
Chloroform	Slightly soluble / Sparingly soluble	[5]

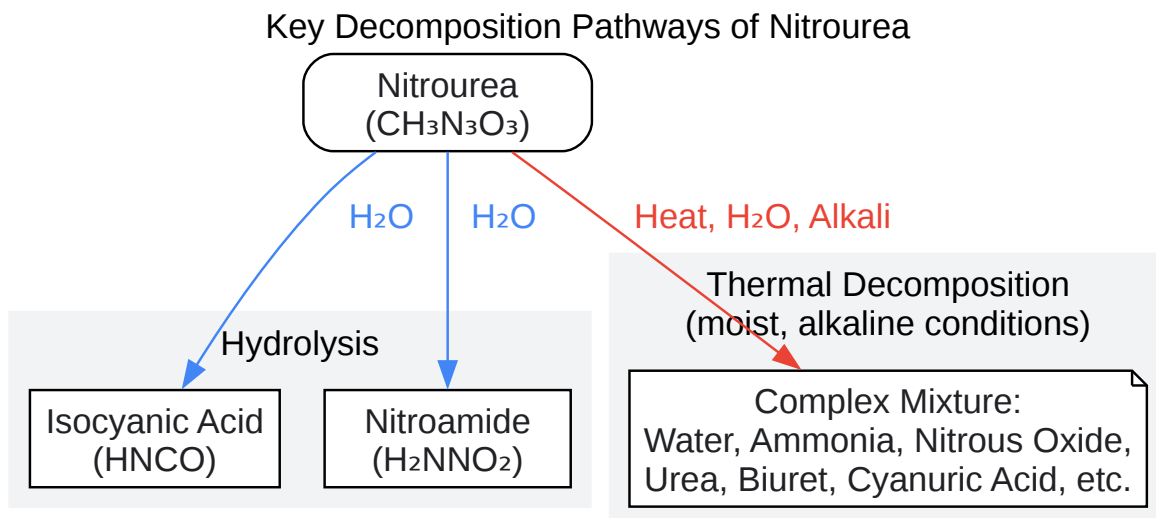
Table 3: Crystallographic Data for **Nitrourea**

Parameter	Value	Source(s)
Crystal System	Tetragonal	[1]
Space Group	P 4 ₃ 2 ₁ 2	[1]
a	4.8710 Å	[1]
b	4.8710 Å	[1]
c	32.266 Å	[1]
α, β, γ	90.00 °	[1]
COD Number	4122417	[1]

Chemical Properties and Reactivity

Nitrourea is a strong oxidizing agent and is highly reactive under certain conditions.[1][2] Its chemical behavior is dominated by its energetic nature and susceptibility to hydrolysis.

- **Stability:** **Nitrourea** is mildly sensitive to heat and shock.[1][2] It should not be stored for long periods as it is prone to hydrolysis, a process accelerated by moisture and alkalis.[3]
- **Reactivity with Reducing Agents:** As a strong oxidizer, it can react vigorously with reducing agents, which may culminate in a detonation.[2]
- **Hydrolysis:** In aqueous solutions, **nitrourea** decomposes into isocyanic acid and nitroamide.[3][6] This reaction is rapid, especially in the presence of alkalis.
- **Thermal Decomposition:** When heated, **nitrourea** undergoes a rapid exothermic decomposition above 158 °C, emitting toxic nitrogen oxide fumes.[2] In the presence of moisture and alkali, it can decompose into a variety of products, including water, ammonia, nitrous oxide, urea, and cyanuric acid.[2]



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Key decomposition pathways for **nitrourea**.

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of **nitrourea**, distinguishing it from its common precursor, urea nitrate.

Table 4: Key Spectroscopic Data for **Nitrourea**

Technique	Peak/Signal	Assignment/Description	Source(s)
Raman	1583 cm ⁻¹	C=O stretch	[6]
989 cm ⁻¹	C-N stretch	[6]	
¹ H NMR (d ₆ -acetone)	~12 ppm (broad)	Proton adjacent to the nitro group (-NH-NO ₂)	[6]
~7 ppm (broad)	Amino group protons (-NH ₂)	[6]	
¹³ C NMR (d ₆ -acetone)	151 ppm	Carbonyl carbon (C=O)	[6]

Explosive Properties

Nitrourea is classified as a powerful high explosive. Its primary hazard is the blast from an instantaneous explosion, rather than fragmentation.[1][2]

Table 5: Explosive Properties of **Nitrourea**

Property	Value	Source(s)
DOT Classification	Explosive 1.1D	[2]
Detonation Velocity	6,860 m/s (at 1.73 g/cm ³)	[5][7][8]
Shock Sensitivity	Medium	[5]
Friction Sensitivity	Low	[5]
R.E. Factor	1.01 (relative to TNT)	[5]

Experimental Protocols

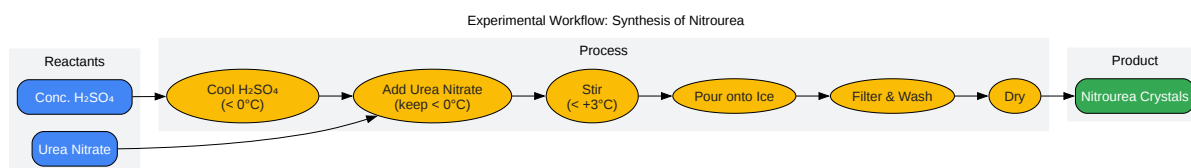
5.1. Synthesis of **Nitrourea**

The most common and well-documented method for synthesizing **nitrourea** is the dehydration of urea nitrate using concentrated sulfuric acid.[4][6] An alternative method utilizes acetic

anhydride.[6]

Protocol: Dehydration of Urea Nitrate with Sulfuric Acid This protocol is adapted from Organic Syntheses.[4] It should only be performed by trained professionals with appropriate safety measures in place.

- **Cooling:** Place 700 cc of concentrated sulfuric acid in a 2-L flask equipped with a mechanical stirrer and thermometer. Cool the flask in an ice-salt bath until the acid temperature is $-3\text{ }^{\circ}\text{C}$ or below.
- **Addition of Reactant:** While stirring, slowly add 200 g of dry, powdered urea nitrate in small portions. The rate of addition must be controlled to ensure the reaction temperature does not rise above $0\text{ }^{\circ}\text{C}$. This step typically takes about 30 minutes.
- **Reaction:** Continue stirring for an additional 30 minutes, maintaining the temperature below $+3\text{ }^{\circ}\text{C}$. If gas bubbles evolve, proceed immediately to the next step.
- **Quenching:** Pour the reaction mixture onto 1 kg of crushed ice. A white, finely divided precipitate of **nitrourea** will form.
- **Filtration and Washing:** Filter the precipitate using a Büchner funnel with hardened filter paper (e.g., Whatman No. 50). Press the solid as dry as possible. Wash the filter cake with four portions of cold water, pressing the cake dry after each wash.
- **Drying:** Dry the product in the air. The yield of air-dried material is typically 120-150 g (70-87% of theoretical).[4] For a highly pure product, recrystallization from ether, benzene, or chloroform is recommended.[4]



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